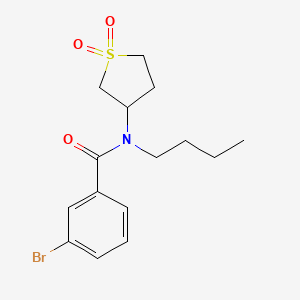

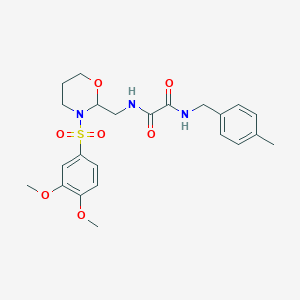

methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system is a part of various parent thiadiazine structures . The sulfur atom in these structures is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide are largely influenced by the functional groups attached to the ring . These functional groups, which include halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary widely depending on the specific functional groups attached to the ring .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Researchers have synthesized derivatives of benzothiazine, including compounds structurally related to "methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide", to explore their antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, revealing promising antimicrobial activities. The presence of fluorine atoms and specific substituents on the benzothiazine ring enhances the antimicrobial efficacy of these compounds (Desai et al., 2013; Patel et al., 2016).

Antitumor and Anticancer Applications

The fluorine-substituted benzothiazines, similar in structure to the specified compound, have been investigated for their antitumor properties. These studies focus on synthesizing fluorine-bearing benzothiazoles and evaluating their cytotoxicity against various cancer cell lines. Some derivatives exhibit potent cytotoxic activities, suggesting their potential as anticancer agents. The research emphasizes the crucial role of fluorine atoms in enhancing antitumor activity (Hutchinson et al., 2001).

Synthesis and Chemical Properties

The synthetic routes for producing benzothiazine derivatives, including "this compound" and its analogs, have been explored to understand their chemical properties and potential applications. These studies provide insights into the methods for constructing benzothiazine frameworks, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel derivatives with varied biological activities (Vidal et al., 2006).

Molecular Binding and Interaction Studies

Research into benzothiazine derivatives extends into understanding their molecular interactions, particularly how they bind to specific receptors or biological targets. These studies are crucial for designing compounds with targeted biological effects, such as binding to benzodiazepine receptors, which could have implications in treating neurological disorders (Barlin et al., 1996).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQRVUJEEKBPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)